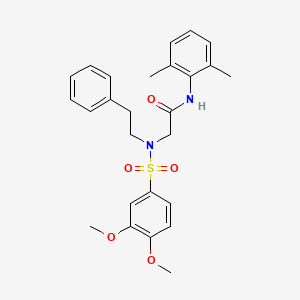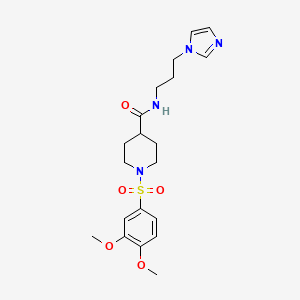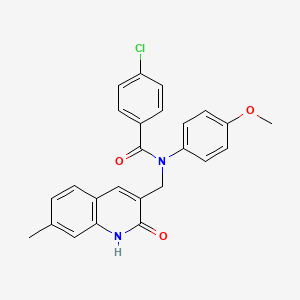
N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, which is a major inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide selectively inhibits GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in the inhibition of neuronal excitability and the modulation of synaptic transmission, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in preclinical studies. It has also been shown to enhance learning and memory, and to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the modulation of GABAergic neurotransmission, which plays a critical role in the regulation of neuronal excitability and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages as a research tool, including its high potency and selectivity for GABA-AT, its ability to increase the levels of GABA in the brain, and its potential therapeutic applications in various neurological and psychiatric disorders. However, there are also some limitations to its use in lab experiments, including its relatively high cost, its potential for off-target effects, and the need for careful dosing and monitoring to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, including the development of more selective and potent GABA-AT inhibitors, the investigation of its therapeutic potential in other neurological and psychiatric disorders, and the elucidation of its molecular mechanisms of action. Additionally, the use of N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide as a research tool may provide new insights into the role of GABAergic neurotransmission in various physiological and pathological processes, and may lead to the development of novel treatments for neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with N-cyclopentyl-4-aminobutanamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have demonstrated that N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can increase the levels of GABA in the brain and enhance GABAergic neurotransmission, leading to anticonvulsant, anxiolytic, and antidepressant effects. Clinical studies have shown that N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is safe and well-tolerated in humans, and has potential as a novel treatment for refractory epilepsy and other neurological disorders.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-15-10-5-4-9-14(15)18-20-17(24-21-18)12-6-11-16(22)19-13-7-2-3-8-13/h4-5,9-10,13H,2-3,6-8,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBOZEDIRMUDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide](/img/structure/B7691123.png)


![2-(4-bromophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B7691145.png)


![3-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691172.png)


![(E)-2-methyl-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691203.png)

